Lenvatinib impurity 8

Beschreibung

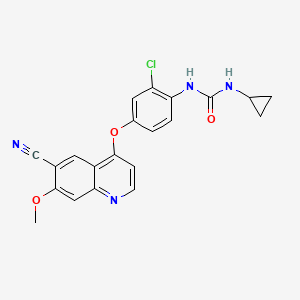

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIBVUCMZIZNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Pathways of Lenvatinib Impurity 8

Synthetic Routes for Lenvatinib Impurity 8 Preparation

Several synthetic strategies have been developed for the targeted preparation of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), reflecting its importance as a building block in pharmaceutical synthesis.

One common approach involves a multi-step synthesis commencing from 4-cyano-3-hydroxyaniline. This precursor is first methylated to yield 4-cyano-3-methoxyaniline. Subsequent reactions lead to the formation of the quinolinone ring system, followed by chlorination and hydrolysis of the cyano group to the carboxamide, ultimately yielding the desired product.

Another documented method starts with 4-amino-2-methoxybenzamide. Through a nucleophilic substitution reaction, 4-hydroxy-7-methoxyquinoline-6-carboxamide is formed, which then undergoes a chlorination reaction to produce 4-chloro-7-methoxyquinoline-6-carboxamide irjet.net. This two-step process offers a more direct route to the target molecule.

A further synthetic pathway utilizes methyl 4-chloro-7-methoxyquinoline-6-carboxylate as a key intermediate. This ester is then converted to the corresponding amide, 4-chloro-7-methoxyquinoline-6-carboxamide, through amidation with ammonia.

The following table summarizes a selection of reported synthetic methods for 4-chloro-7-methoxyquinoline-6-carboxamide:

| Starting Material | Key Intermediates | Reagents and Conditions | Reported Yield |

| 4-Cyano-3-hydroxyaniline | 4-Cyano-3-methoxyaniline, 6-Cyano-7-methoxy-4-chloroquinoline | 1. Methylating agent 2. Ring formation reagents 3. Chlorinating agent 4. Acetic acid, water, heat | Not specified |

| 4-Amino-2-methoxybenzamide | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | 1. Nucleophilic substitution reagents 2. Chlorinating agent | Not specified |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | - | Aqueous ammonia, methanol (B129727) | Not specified |

During the synthesis of Lenvatinib, 4-chloro-7-methoxyquinoline-6-carboxamide is a crucial intermediate. The final step of Lenvatinib synthesis typically involves the coupling of this intermediate with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. However, incomplete reaction or side reactions can lead to the presence of unreacted 4-chloro-7-methoxyquinoline-6-carboxamide in the final API, thus classifying it as a process-related impurity.

The conditions of the coupling reaction, such as temperature, reaction time, and the stoichiometry of the reactants, can significantly influence the level of this impurity. For instance, a patent describing the Lenvatinib synthesis process highlights that under certain conditions, the final product can be contaminated with unreacted starting materials and other by-products. Careful optimization and control of the manufacturing process are therefore essential to minimize the levels of this and other impurities.

Degradation Mechanisms Leading to 4-Chloro-7-methoxyquinoline-6-carboxamide

Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance under various stress conditions. Such studies on Lenvatinib have revealed that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, which can lead to the formation of 4-chloro-7-methoxyquinoline-6-carboxamide through the cleavage of the ether linkage in the Lenvatinib molecule.

Under acidic conditions, the ether linkage in the Lenvatinib molecule is susceptible to hydrolysis. The lone pair of electrons on the ether oxygen can be protonated by an acid, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This process leads to the cleavage of the C-O bond, breaking the molecule into two fragments: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Forced degradation studies have confirmed that Lenvatinib degrades in the presence of acid, with the formation of several degradation products. While the specific kinetics and complete degradation profile are complex, the generation of 4-chloro-7-methoxyquinoline-6-carboxamide is a plausible and observed outcome of acid-catalyzed hydrolysis.

Similarly, Lenvatinib can undergo hydrolysis under alkaline conditions. The mechanism in this case involves the nucleophilic attack of a hydroxide ion on the carbon atom of the ether linkage. This attack also results in the cleavage of the ether bond, yielding 4-chloro-7-methoxyquinoline-6-carboxamide and the corresponding phenolic counterpart.

Studies have shown that Lenvatinib is sensitive to basic hydrolysis, leading to the formation of multiple degradation products. The rate of degradation is dependent on the concentration of the base and the temperature.

Oxidative conditions can also induce the degradation of Lenvatinib. The ether linkage is a potential site for oxidative attack, which can be initiated by reactive oxygen species. This can lead to a complex series of reactions, ultimately resulting in the cleavage of the ether bond and the formation of 4-chloro-7-methoxyquinoline-6-carboxamide.

Forced degradation studies employing oxidizing agents have demonstrated the lability of Lenvatinib to oxidative stress, with the identification of several degradation products. The formation of 4-chloro-7-methoxyquinoline-6-carboxamide under these conditions underscores the importance of protecting the drug substance from oxidative environments.

The following table summarizes the formation of 4-chloro-7-methoxyquinoline-6-carboxamide through the degradation of Lenvatinib:

| Degradation Condition | Proposed Mechanism | Key Outcome |

| Acidic Hydrolysis | Protonation of the ether oxygen followed by nucleophilic attack of water. | Cleavage of the ether linkage. |

| Alkaline Hydrolysis | Nucleophilic attack of hydroxide ion on the ether carbon. | Cleavage of the ether linkage. |

| Oxidative Stress | Attack by reactive oxygen species on the ether linkage. | Cleavage of the ether linkage. |

Advanced Analytical Methodologies for the Characterization and Quantification of Lenvatinib Impurity 8

Chromatographic Separation Techniques

Chromatographic techniques are paramount in separating complex mixtures, making them indispensable for impurity profiling in pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized methods for their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183)

The development of a robust HPLC method for the quantification of 4-Chloro-7-methoxyquinoline-6-carboxamide is a critical step in the quality control of Lenvatinib. The primary objective is to achieve a complete separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.

Method development typically commences with the selection of a suitable stationary phase. A reversed-phase C18 column is a common choice for separating moderately polar compounds like quinoline (B57606) derivatives. The optimization of the mobile phase composition, a crucial aspect of method development, involves evaluating different organic modifiers (such as acetonitrile (B52724) or methanol) and aqueous phases (often containing buffers like phosphate (B84403) or acetate) to achieve optimal separation. The pH of the mobile phase can also significantly influence the retention and peak shape of ionizable compounds.

A gradient elution program, where the mobile phase composition is altered during the chromatographic run, is often employed to ensure the timely elution of all components with good peak shapes. The detector wavelength is selected based on the UV-Vis spectrum of 4-Chloro-7-methoxyquinoline-6-carboxamide to ensure maximum sensitivity.

A representative HPLC method for the analysis of Lenvatinib and its impurities, which would be suitable for detecting 4-Chloro-7-methoxyquinoline-6-carboxamide, is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Optimization for 4-Chloro-7-methoxyquinoline-6-carboxamide

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption. The principles of UPLC method development are analogous to those of HPLC but require instrumentation capable of handling higher backpressures.

For the analysis of 4-Chloro-7-methoxyquinoline-6-carboxamide, a UPLC method would offer superior performance in resolving it from closely eluting impurities. The optimization process would focus on fine-tuning the gradient profile and flow rate to maximize the separation efficiency within a shorter run time.

A typical UPLC method for the analysis of Lenvatinib and its related compounds, including 4-Chloro-7-methoxyquinoline-6-carboxamide, is outlined below.

| Parameter | Condition |

| Stationary Phase | C18 BEH (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm |

| Injection Volume | 2 µL |

Retention Behavior and Separation Selectivity of 4-Chloro-7-methoxyquinoline-6-carboxamide

In reversed-phase chromatography, the retention of a compound is primarily governed by its hydrophobicity. 4-Chloro-7-methoxyquinoline-6-carboxamide, with its quinoline core, methoxy (B1213986), and carboxamide groups, exhibits moderate polarity. Its retention time will be influenced by the specific chromatographic conditions.

The selectivity of the separation between 4-Chloro-7-methoxyquinoline-6-carboxamide, Lenvatinib, and other impurities is a critical performance characteristic of the analytical method. It is determined by the differences in the interactions of these compounds with the stationary and mobile phases. The presence of the chloro and methoxy groups on the quinoline ring of the impurity, compared to the more complex structure of Lenvatinib, will result in different retention behaviors. Generally, due to its smaller size and potentially higher polarity compared to Lenvatinib, 4-Chloro-7-methoxyquinoline-6-carboxamide is expected to have a shorter retention time in a reversed-phase system.

The separation can be fine-tuned by adjusting the mobile phase composition. For instance, increasing the proportion of the organic solvent will decrease the retention time of all components, while altering the pH can change the ionization state of the analytes and thus their interaction with the stationary phase, thereby affecting selectivity.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatographic techniques are powerful for separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural elucidation and confirmation of impurities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of 4-Chloro-7-methoxyquinoline-6-carboxamide.

The theoretical exact mass of 4-Chloro-7-methoxyquinoline-6-carboxamide (C₁₁H₉ClN₂O₂) can be calculated and compared with the experimentally determined mass. A small mass error (typically in the low ppm range) provides strong evidence for the correct elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Calculated Exact Mass | 236.0353 g/mol |

Tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

For 4-Chloro-7-methoxyquinoline-6-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy group protons, and the amide protons. The chemical shifts and coupling patterns of these signals would allow for the precise assignment of each proton to its position in the molecule.

Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the structure, including the carbons of the quinoline ring, the methoxy group, and the carbonyl group of the carboxamide. While specific, publicly available experimental NMR data for Lenvatinib Impurity 8 is limited, a theoretical analysis of its structure allows for the prediction of the expected chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs radiation are unique to its structure, providing a molecular "fingerprint."

For the structural elucidation of this compound, IR spectroscopy serves as a critical tool. While a publicly available, peer-reviewed spectrum for this compound is not readily found in the literature, a detailed Certificate of Analysis (CoA) for this reference standard typically includes IR data. daicelpharmastandards.com Based on its known chemical structure (4-Chloro-7-methoxyquinoline-6-carboxamide), the expected characteristic absorption bands in its IR spectrum can be predicted. These predictions are crucial for confirming the identity of the impurity and for distinguishing it from the parent Lenvatinib molecule and other related impurities.

The key functional groups present in this compound and their expected IR absorption ranges are detailed in the table below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3400-3200 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Methoxy | C-H stretch (in -OCH₃) | 2950-2850 |

| Amide | C=O stretch (Amide I) | 1680-1630 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Methoxy | C-O stretch | 1250-1020 |

| Chloroalkane | C-Cl stretch | 800-600 |

The presence of a strong absorption band in the region of 1680-1630 cm⁻¹ would be indicative of the amide carbonyl group, a key feature of the molecule. The N-H stretching vibrations of the primary amide would be expected in the 3400-3200 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would confirm the presence of the quinoline ring system. The distinct C-O stretch of the methoxy group and the C-Cl stretch would further corroborate the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the absorption of UV or visible radiation by a substance in solution. The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule and is dependent on the nature and extent of its chromophoric system.

This compound, with its quinoline ring system, is expected to exhibit significant UV absorbance. While specific UV-Vis spectral data for this impurity is not widely published, information from suppliers of the reference standard indicates that UV-Vis data is part of the characterization package. In the context of HPLC analysis, a UV detector is commonly employed for the detection and quantification of Lenvatinib and its impurities. pharmajournal.net

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, would be expected to show a λmax value characteristic of the 4-chloro-7-methoxyquinoline-6-carboxamide chromophore. For structurally similar compounds, the λmax is often observed in the range of 250-350 nm. A study on the parent drug, Lenvatinib, utilized a detection wavelength of 265 nm for HPLC analysis, which suggests that its impurities would also have significant absorbance in this region. pharmajournal.net The determination of the specific λmax for this compound is a critical step in the development of a quantitative HPLC-UV method.

A hypothetical UV-Vis absorption spectrum for this compound would likely display maximal absorbance that can be utilized for its quantification.

| Parameter | Expected Value |

| Solvent | Methanol or Acetonitrile |

| Wavelength of Maximum Absorbance (λmax) | ~260 - 280 nm |

This λmax would then be used as the detection wavelength in chromatographic methods to ensure maximum sensitivity for the quantification of this compound.

Validation of Analytical Methods for this compound According to ICH Q2(R1) Guidelines

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures. ich.org For an impurity quantification method, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity and Selectivity in Impurity Detection

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the API itself. fda.gov In the context of this compound, a common method for its quantification is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

To demonstrate the specificity of an HPLC method for this compound, a solution containing the impurity, the Lenvatinib API, and other known related substances would be analyzed. The method is considered specific if it can separate the peak of this compound from all other components, with no co-elution. This is typically demonstrated by showing baseline resolution between the peaks of interest.

A representative chromatogram would show distinct peaks for Lenvatinib and this compound at different retention times, indicating the method's ability to differentiate between the two compounds.

| Compound | Retention Time (min) | Resolution (relative to adjacent peak) |

| Lenvatinib | (example) 5.2 | > 2.0 |

| This compound | (example) 3.8 | > 2.0 |

Linearity, Range, and Calibration Curve Establishment

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

For the quantification of this compound, a series of standard solutions of the impurity at different concentrations would be prepared and analyzed. A calibration curve is then constructed by plotting the peak area response against the corresponding concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression line, which should ideally be close to 1.

A typical range for an impurity quantification method would span from the reporting threshold to 120% of the specification limit for that impurity.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 5000 |

| 1.0 | 10000 |

| 2.5 | 25000 |

| 5.0 | 50000 |

| 7.5 | 75000 |

| 10.0 | 100000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. ich.org For this compound, this would involve adding known quantities of the impurity standard to a sample of the Lenvatinib API and measuring the recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment. fda.gov

| Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) for Repeatability (n=6) | RSD (%) for Intermediate Precision (n=6) |

| Low | 1.0 | 0.99 | 99.0 | < 2.0% | < 3.0% |

| Medium | 5.0 | 5.05 | 101.0 | < 2.0% | < 3.0% |

| High | 10.0 | 9.95 | 99.5 | < 2.0% | < 3.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Estimation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

| Parameter | Method | Typical Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.15 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.50 |

The successful validation of these analytical methodologies is paramount for the reliable monitoring and control of this compound, thereby ensuring the quality and safety of the Lenvatinib API.

Robustness and System Suitability Parameters

The validation of an analytical method for the quantification of this compound is critically dependent on establishing its robustness and defining appropriate system suitability criteria. These parameters ensure that the method is reliable, reproducible, and fit for its intended purpose in a quality control environment.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org For the analysis of this compound, a robustness study is designed to challenge the high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method by making minor changes to its operational parameters. The goal is to identify which parameters are critical to the method's performance and to establish appropriate operational ranges. pharmoutsourcing.combio-integration.org

During the development and validation of chromatographic methods for Lenvatinib and its related substances, several parameters are typically investigated. These include variations in the mobile phase composition and pH, the flow rate, and the column temperature. pharmoutsourcing.com The impact of these variations on critical analytical responses—such as the retention time, peak area, and resolution between this compound and the parent Lenvatinib peak—is meticulously evaluated. The results of these evaluations must meet predefined acceptance criteria to confirm the method's robustness.

Below is a representative data table illustrating a typical robustness study for the analysis of this compound.

| Parameter | Variation | Effect on Analytical Response (Typical) | Acceptance Criteria |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min | Shift in retention time. Minor change in peak height/area. | System suitability criteria are met. %RSD of peak area ≤ 5.0%. |

| Column Temperature | ± 5 °C | Shift in retention time. Minimal impact on resolution. | Resolution between Lenvatinib and Impurity 8 ≥ 2.0. Tailing factor for Impurity 8 ≤ 2.0. |

| Mobile Phase pH | ± 0.2 units | Potential shift in retention time and peak shape. | Tailing factor for Impurity 8 ≤ 2.0. System suitability criteria are met. |

| Organic Phase Composition | ± 2% absolute | Significant shift in retention time and resolution. | Resolution between Lenvatinib and Impurity 8 ≥ 2.0. |

| Wavelength | ± 2 nm | Minor change in peak response (area). | System suitability criteria are met. %RSD of peak area ≤ 5.0%. |

System Suitability

System suitability testing (SST) is an integral part of any analytical chromatographic method. pharmaguideline.comeuropa.eu Its purpose is to verify that the complete analytical system—including the instrument, reagents, and column—is operating correctly and is suitable for the analysis to be performed on a given day. pharmatimesofficial.com Before commencing the quantification of this compound in any sample, a system suitability solution is injected to ensure the system meets predefined performance criteria. pharmatimesofficial.com These criteria are established during method validation.

Key parameters evaluated during system suitability testing for an impurity quantification method include the tailing factor (to assess peak symmetry), theoretical plates (to measure column efficiency), resolution (to ensure separation from adjacent peaks), and repeatability or precision of replicate injections. pharmatimesofficial.com Adherence to these criteria ensures the quality and reliability of the analytical results generated.

The following table outlines typical system suitability parameters and their acceptance criteria for the chromatographic analysis of this compound.

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Tailing Factor (Symmetry Factor) | Ensures peak symmetry, preventing co-elution and integration errors. | ≤ 2.0 |

| Theoretical Plates (N) | Measures column efficiency and performance. | ≥ 2000 |

| Resolution (Rs) | Confirms baseline separation between the Impurity 8 peak and the main Lenvatinib peak. | ≥ 2.0 |

| Repeatability (%RSD) | Assesses the precision of the system for replicate injections of a standard solution. | %RSD for peak area ≤ 5.0% (for impurity at specification limit) |

Regulatory and Quality Control Aspects of Lenvatinib Impurity 8

International Council for Harmonisation (ICH) Guidelines for Impurity Control

The International Council for Harmonisation (ICH) provides a framework of guidelines that are globally recognized and implemented to ensure the quality, safety, and efficacy of pharmaceutical products. For the control of impurities like 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183) in Lenvatinib, several ICH guidelines are of particular importance.

ICH Q3B(R2) provides guidance on the reporting, identification, and qualification of degradation products in new drug products. researchgate.neteuropa.eu This guideline establishes thresholds for impurities based on the maximum daily dose of the drug. europa.eu Degradation products are substances that form when the drug product is exposed to various environmental factors such as light, heat, or humidity over time. veeprho.com

For an oral medication like Lenvatinib, the specific reporting, identification, and qualification thresholds for impurities would be determined by its maximum daily dose. fda.gov Any degradation product appearing in a new drug product at a level exceeding these thresholds would require identification and, potentially, qualification. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the level or above at which it is found in the product. fda.gov While the specific qualification threshold for Lenvatinib impurity 8 is not publicly disclosed, it would be subject to the limits outlined in ICH Q3B based on Lenvatinib's dosage.

Table 1: Illustrative ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.15% | 0.25% |

| This table provides a general illustration of ICH Q3B thresholds and the specific thresholds for Lenvatinib would be based on its approved maximum daily dose. |

The ICH M7(R2) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu This guideline is crucial for impurities that have the potential to cause genetic mutations and, consequently, cancer. The assessment of an impurity under ICH M7 involves a comprehensive evaluation of its structure-activity relationship (SAR) for mutagenicity and, if necessary, experimental testing, typically starting with a bacterial reverse mutation assay (Ames test). researchgate.net

Impurities are categorized into one of five classes based on their mutagenic potential and the available data. fda.gov While the specific classification for 4-Chloro-7-methoxyquinoline-6-carboxamide under ICH M7 is not publicly available, the Australian Public Assessment Report for Lenvatinib mesilate notes that a number of impurities, including genotoxic impurities, were described and that the discussion and justification based on the genotoxicity assessments conducted by the company were suitable from a chemistry and quality perspective. researchgate.net The FDA review of Lenvatinib indicated that the active pharmaceutical ingredient itself was not mutagenic in a bacterial reverse mutation assay. biopharmaspec.com A thorough risk assessment for each impurity, including 4-Chloro-7-methoxyquinoline-6-carboxamide, would be required to determine its potential for mutagenicity and establish appropriate controls.

ICH Q1A(R2) outlines the stability testing requirements for new drug substances and products. europa.eu This includes conducting forced degradation studies, where the drug substance is subjected to stress conditions such as heat, humidity, light, acid and base hydrolysis, and oxidation. researchgate.netbiopharminternational.com These studies are essential for identifying potential degradation products that could arise during the shelf life of the drug product, thus helping to establish degradation pathways and the intrinsic stability of the molecule. biopharminternational.comikev.orgdaicelpharmastandards.com

Several studies have been published on the development of stability-indicating methods for Lenvatinib using techniques like HPLC and UPLC, which are capable of separating the active ingredient from its degradation products. researchgate.netqingmupharm.com These studies involve subjecting Lenvatinib to forced degradation conditions as per ICH Q1A guidelines. researchgate.net While these studies confirm that Lenvatinib degrades under certain stress conditions, the specific identification and quantification of 4-Chloro-7-methoxyquinoline-6-carboxamide as a degradation product in these published studies are not consistently detailed. However, the development of such analytical methods is a prerequisite for monitoring this and other impurities during routine stability testing. researchgate.net

Impurity Profiling and Risk Assessment within Lenvatinib Development

Impurity profiling is a critical component of drug development, involving the identification and quantification of all potential and actual impurities in the drug substance and drug product. pharmaffiliates.com For Lenvatinib, this process would encompass impurities arising from the synthesis of the active pharmaceutical ingredient (API) and those that form as degradation products during storage. veeprho.combiopharminternational.com

The risk assessment for an impurity like 4-Chloro-7-methoxyquinoline-6-carboxamide involves evaluating its potential impact on the safety and efficacy of the drug product. pharmaffiliates.com This assessment considers the impurity's structure, its potential for toxicity (including mutagenicity), and the levels at which it may be present in the final product. The manufacturing process of Lenvatinib mesilate has been described to include five crystallizations to ensure control of the impurity profile. europa.eu Regulatory authorities like the U.S. FDA and the European Medicines Agency (EMA) enforce strict guidelines for monitoring and controlling such impurities. veeprho.com

Establishment of Acceptable Limits and Control Strategies for 4-Chloro-7-methoxyquinoline-6-carboxamide

Based on the principles of ICH guidelines and the risk assessment, acceptable limits for each impurity, including 4-Chloro-7-methoxyquinoline-6-carboxamide, are established in the drug product specification. These limits are set to ensure that the impurity levels are as low as reasonably practicable and are safe for patients.

Control strategies are then implemented throughout the manufacturing process to ensure that the level of 4-Chloro-7-methoxyquinoline-6-carboxamide remains within its acceptable limit in the final Lenvatinib product. These strategies can include:

Control of Starting Materials and Intermediates: Ensuring the quality of materials used in the synthesis of Lenvatinib to minimize the formation of impurities. biopharminternational.com

Process Optimization and Control: Implementing specific reaction conditions (e.g., temperature, pressure, reaction time) and purification steps to reduce the formation and carryover of impurities. veeprho.com

In-process Controls: Monitoring the level of impurities at various stages of the manufacturing process.

Final Product Testing: Testing the final drug product to ensure it meets the established specifications for all impurities. veeprho.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are commonly employed to detect and quantify impurities like 4-Chloro-7-methoxyquinoline-6-carboxamide. veeprho.compharmaffiliates.com

Role of Reference Standards in Pharmaceutical Quality Assurance

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, and strength of a drug substance and for quantifying impurities. synzeal.com A well-characterized reference standard for 4-Chloro-7-methoxyquinoline-6-carboxamide is essential for the accurate and reliable quality control of Lenvatinib. researchgate.net

The reference standard for this compound is used in several key quality assurance applications:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately detect and quantify this specific impurity. researchgate.net

Routine Quality Control Testing: The reference standard is used in routine testing of batches of Lenvatinib to confirm that the level of impurity 8 is within the acceptable limits.

Stability Studies: It is used to monitor the formation of this degradation product during stability studies.

Commercially available reference standards for 4-Chloro-7-methoxyquinoline-6-carboxamide are typically supplied with a Certificate of Analysis (CoA), which provides detailed information about the standard's identity, purity, and characterization data, ensuring its suitability for regulatory purposes. biopharminternational.com

Toxicological Considerations and Safety Implications of Lenvatinib Impurity 8

Genotoxic Potential Evaluation

Genotoxic impurities are of significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer. The evaluation of the genotoxic potential of pharmaceutical impurities is a critical step in their qualification.

Bacterial Reverse Mutation Assay (Ames Test) and In Vitro Cytogenetic Assays

A standard battery of tests is employed to assess the genotoxic potential of pharmaceutical impurities. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to detect gene mutations. This assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the impurity can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

In addition to the Ames test, in vitro cytogenetic assays are conducted to evaluate chromosomal damage. These assays are typically performed using mammalian cell lines and can detect chromosomal aberrations, such as breaks, deletions, and rearrangements.

Publicly available data from specific Ames tests or in vitro cytogenetic assays for Lenvatinib impurity 8 are not readily found. In the absence of such specific data, regulatory guidelines provide a framework for assessing the potential risk.

Threshold of Toxicological Concern (TTC) Application for Potential Genotoxic Impurities

For impurities that are suspected to be genotoxic but lack sufficient experimental data for a comprehensive risk assessment, the Threshold of Toxicological Concern (TTC) concept is applied. The TTC is a risk assessment tool that establishes a human exposure threshold for a chemical below which there is a very low probability of an appreciable risk to human health.

The internationally recognized TTC for a genotoxic impurity is 1.5 µg per person per day. This value is associated with a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. The TTC approach is a conservative one and is used to define an acceptable intake for unstudied chemicals that may pose a carcinogenic risk. The control of this compound to a level that ensures the daily intake does not exceed this threshold is a key aspect of ensuring the safety of the Lenvatinib drug product.

Table 1: Threshold of Toxicological Concern (TTC) for Genotoxic Impurities

| Parameter | Value | Associated Risk |

| Acceptable Intake | 1.5 µ g/day | < 1 in 100,000 excess cancer risk over a lifetime |

Non-Genotoxic Toxicological Assessment Principles for Pharmaceutical Impurities

Impurities that are not found to be genotoxic are assessed based on general toxicological principles as outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.org These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

The qualification of a non-genotoxic impurity involves gathering and evaluating data that establishes its biological safety at the level or below the level specified. If the level of an impurity is above the qualification threshold, further toxicological studies may be required. These studies are designed to assess the potential for systemic toxicity, organ damage, or other adverse health effects.

Table 2: ICH Q3A/Q3B Thresholds for Impurities

| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Impact on Lenvatinib Drug Product Stability and Performance

The presence of impurities can have a significant impact on the stability and performance of the final drug product. Impurities can act as catalysts for the degradation of the active pharmaceutical ingredient, leading to a decrease in potency and the formation of new degradation products. veeprho.com They can also affect the physical properties of the drug product, such as its dissolution rate and bioavailability.

Forced degradation studies are conducted during drug development to understand the degradation pathways of the drug substance and to develop stability-indicating analytical methods. researchgate.net These methods are crucial for monitoring the levels of impurities, including this compound, throughout the shelf life of the drug product to ensure its quality, safety, and efficacy. While specific data on the direct impact of this compound on Lenvatinib's stability is not publicly available, the general principles of impurity control and stability testing are rigorously applied in the pharmaceutical industry to mitigate such risks. ijfans.orgijpbs.com

Mitigation and Control Strategies for Lenvatinib Impurity 8

Process Chemistry Modifications for Impurity Minimization during Synthesis

The primary strategy for controlling Lenvatinib Impurity 8 is to minimize its presence during the manufacturing process of Lenvatinib. This is achieved by refining the process chemistry to ensure the reaction that consumes this intermediate proceeds to completion.

The synthesis of Lenvatinib involves a nucleophilic substitution reaction where 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) (Impurity 8) is coupled with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. qingmupharm.comgoogle.com Incomplete conversion during this step is the direct cause of residual Impurity 8 in the crude product. Research and patent literature demonstrate that careful optimization of reaction parameters is crucial for maximizing the yield of Lenvatinib while minimizing unreacted starting materials. google.com

Key parameters that are optimized include temperature, solvent, the choice and amount of base, and the ratio of reactants. For instance, processes have been developed that control the reaction temperature within a narrow range, such as 45°C to 55°C, to reduce the formation of side products and drive the main reaction forward. google.com The selection of a suitable solvent, like dimethyl sulfoxide (B87167) (DMSO), and a specific base, such as cesium carbonate, also plays a vital role. google.comgoogle.com Modifying the molar equivalents of the reactants and the reaction time can further ensure that the 4-chloro-7-methoxyquinoline-6-carboxamide is consumed as completely as possible. google.com

Table 1: Example of Optimized Reaction Conditions for Lenvatinib Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-chloro-7-methoxyquinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Core building blocks for Lenvatinib. |

| Solvent | Dimethyl sulfoxide (DMSO) | Facilitates dissolution of reactants and promotes the desired reaction pathway. qingmupharm.comgoogle.com |

| Base | Cesium Carbonate | Acts as a catalyst for the nucleophilic substitution reaction. google.comgoogle.com |

| Temperature | 45°C - 55°C | Optimized to increase reaction rate while minimizing the formation of thermal byproducts and impurities. google.com |

| Reactant Ratio | Optimized molar ratios | Ensures near-complete consumption of the limiting reagent, 4-chloro-7-methoxyquinoline-6-carboxamide. google.com |

| Reaction Time | 8 - 23 hours | Sufficient time to drive the reaction to completion. google.comgoogle.com |

Following the synthesis, purification steps are essential to remove any remaining traces of this compound and other process-related impurities from the crude Lenvatinib. qingmupharm.com The choice of purification method depends on the physicochemical properties of both the API and the impurity.

Crystallization is the most common and effective method for purifying the final Lenvatinib API. tayanasolutions.compharmtech.com This technique involves selecting a solvent or a solvent system in which Lenvatinib has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in the solution (mother liquor). tayanasolutions.com The process may involve repeated crystallizations to achieve the high purity required for pharmaceutical use. tayanasolutions.com For Lenvatinib, specific solvent systems such as a mixture of Dimethyl sulfoxide (DMSO) and Dichloromethane (DCM) have been found to be effective for crystallization and impurity removal. unimi.it

Other purification techniques such as column chromatography can also be employed, particularly for purifying intermediates during the synthesis to ensure high-quality materials are used in subsequent steps. qingmupharm.com

Table 2: Purification Techniques for Lenvatinib API

| Technique | Description | Efficacy for Removing Impurity 8 |

|---|---|---|

| Crystallization | The crude API is dissolved in a suitable solvent at a high temperature and then cooled to allow the pure Lenvatinib to crystallize, leaving impurities in the solvent. tayanasolutions.com | Highly effective. The significant structural difference between Lenvatinib and Impurity 8 allows for efficient separation through selective crystallization. |

| Recrystallization | A repeated crystallization process to further enhance the purity of the API. | Increases purity to meet stringent regulatory standards (e.g., >99.9%). google.com |

| Column Chromatography | A technique used to separate components of a mixture based on their differential adsorption to a stationary phase as a mobile phase passes through it. qingmupharm.compharmtech.com | Effective, but more commonly used for intermediate purification or on a smaller scale due to cost and scalability considerations. qingmupharm.com |

Packaging and Storage Conditions to Prevent Impurity Accumulation

Similar to formulation, packaging and storage conditions are established to prevent the degradation of the Lenvatinib API, rather than the formation of the process-related Impurity 8. The goal is to protect the final drug product from environmental factors that could compromise its quality and lead to the accumulation of degradants.

Given Lenvatinib's susceptibility to hydrolysis and oxidation, appropriate packaging is critical. researchgate.netresearchgate.net This typically involves using packaging materials that provide a high barrier to moisture and oxygen. Blister packs made of materials like aluminum foil are common for solid oral dosage forms as they protect each individual capsule from the external environment until the point of use.

Standard storage conditions for Lenvatinib capsules are typically at controlled room temperature, protected from excess moisture. daicelpharmastandards.com While specific storage instructions are provided with the commercial product, the underlying principle is to maintain the drug's stability throughout its shelf life. europa.eu For Lenvatinib suspensions prepared for administration, refrigeration at 2°C to 8°C for a maximum of 24 hours is recommended to maintain stability. europa.eu

Table 3: Recommended Packaging and Storage to Ensure Lenvatinib Stability

| Factor | Recommendation | Purpose |

|---|---|---|

| Primary Packaging | High-barrier materials (e.g., Aluminum foil blisters) | To protect the drug product from exposure to moisture and atmospheric oxygen, mitigating the risk of hydrolytic and oxidative degradation. |

| Storage Temperature | Controlled Room Temperature | To prevent accelerated degradation that can occur at elevated temperatures. |

| Humidity | Store in a dry place | To minimize moisture ingress that could lead to the hydrolysis of the active ingredient. researchgate.net |

| Light | Protection from light (if required by stability studies) | To prevent potential photodegradation, although Lenvatinib has shown relative stability to photolytic stress. researchgate.net |

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| Lenvatinib | 4-(3-Chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide |

| This compound | 4-chloro-7-methoxyquinoline-6-carboxamide |

| Dimethyl sulfoxide | DMSO |

| Dichloromethane | DCM |

| 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Lenvatinib Urea Intermediate |

Advanced Research and Future Perspectives on Lenvatinib Impurity 8

In-Depth Mechanistic Investigations of Impurity Formation at the Molecular Level

The formation of Lenvatinib Impurity 8 is primarily understood as a process-related impurity. It serves as a crucial building block in the synthesis of Lenvatinib, specifically the quinoline (B57606) core of the molecule. researchgate.net The primary mechanism for its presence in the final drug substance is the incomplete reaction during the coupling step where the quinoline moiety is joined with the phenoxy portion of the Lenvatinib molecule. qingmupharm.com

Key factors influencing the residual levels of this intermediate include:

Reaction Kinetics: The rate of the desired coupling reaction versus potential side reactions.

Stoichiometry: The molar ratio of reactants can impact the consumption of the 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183) intermediate.

Process Parameters: Temperature, pressure, catalyst, and solvent choice play a critical role in driving the reaction to completion and minimizing unreacted starting materials. youtube.com

Beyond being an unreacted intermediate, there is a potential for this compound to be formed as a degradation product. Forced degradation studies, which subject the Lenvatinib API to stress conditions like acid, base, and heat, are performed to identify potential degradation pathways. researchgate.net Cleavage of the ether linkage in the Lenvatinib molecule under harsh acidic or basic conditions could theoretically regenerate the 4-Chloro-7-methoxyquinoline-6-carboxamide intermediate, although this is considered a less common pathway compared to its origin as a process-related impurity.

| Formation Pathway | Description | Key Influencing Factors |

|---|---|---|

| Process-Related (Intermediate) | Incomplete conversion of 4-Chloro-7-methoxyquinoline-6-carboxamide during the final coupling steps of Lenvatinib synthesis. This is the primary source. | Reaction time, temperature, catalyst efficiency, stoichiometry of reactants. |

| Degradation-Related | Potential cleavage of the ether bond in the Lenvatinib molecule under significant stress conditions (e.g., strong acid/base hydrolysis). | pH, temperature, presence of moisture, storage conditions. |

Development of Predictive Models for Impurity Generation and Control

Modern pharmaceutical development is increasingly relying on predictive models to ensure product quality and control impurities, in line with the Quality by Design (QbD) paradigm. pharmatimesofficial.comcelonpharma.com For this compound, these models aim to understand the relationship between manufacturing process parameters and the final impurity levels, allowing for the creation of a robust control strategy.

Kinetic Modeling: Mathematical models can describe the rate of the main reaction and potential side reactions. By simulating different conditions, these models can predict the concentration of unreacted 4-Chloro-7-methoxyquinoline-6-carboxamide over time, helping to optimize reaction duration and temperature for maximum conversion.

Design of Experiments (DoE): This statistical approach is used to systematically study the effects of multiple process parameters (e.g., temperature, reactant ratios, catalyst load) on the level of Impurity 8. pharmatimesofficial.com The results are used to build empirical models that define a "design space"—a multidimensional region of process parameters within which the impurity is consistently maintained below its specified limit. nih.gov

Computational Chemistry: In silico tools, such as Density Functional Theory (DFT), can be used to investigate the reaction mechanism at a molecular level. These models can calculate the energy barriers for the desired reaction versus potential side reactions, providing insights that can guide the selection of more efficient and selective reaction conditions, thereby minimizing the formation of impurities. nih.gov

| Model Type | Application to Impurity 8 Control | Key Output |

|---|---|---|

| Kinetic Modeling | Simulates reaction rates to determine optimal conditions for minimizing residual intermediate. | Predicted impurity concentration over time. |

| Design of Experiments (DoE) | Statistically maps the relationship between process inputs and impurity levels. researchgate.net | A robust operational "design space" ensuring impurity control. |

| Computational (e.g., DFT) | Analyzes reaction energetics to predict pathways and identify conditions that favor the desired product. | Reaction energy profiles and transition state structures. |

Continuous Improvement in Analytical Technologies for Trace Impurity Analysis

The accurate detection and quantification of this compound, often at trace levels, is essential for quality control and regulatory compliance. pharmaffiliates.comsynzeal.com Analytical technology in this area is constantly evolving to offer greater sensitivity, specificity, and efficiency.

The foundational technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), typically with UV detection. google.comresearchgate.net However, to meet increasingly stringent regulatory requirements for trace analysis, more advanced methods are being employed. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant improvements over traditional HPLC, providing faster analysis times and higher resolution, which is critical for separating the impurity from the main API and other related substances. nih.govnih.gov

For unambiguous identification and sensitive quantification, especially at very low levels, Mass Spectrometry (MS) is indispensable. pharmatimesofficial.comyoutube.com Coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional sensitivity and specificity, allowing for quantification at the parts-per-million (ppm) level or lower. iatdmct2024.orgnih.gov This is particularly important for qualifying the impurity profile and for conducting stability studies where degradation products may appear in minute quantities. eurekaselect.com

| Technology | Sensitivity | Specificity | Primary Use Case |

|---|---|---|---|

| HPLC-UV | Moderate | Good | Routine quality control, quantification above reporting thresholds. |

| UHPLC-UV | High | Very Good | Faster, higher-resolution analysis for complex impurity profiles. |

| LC-MS | Very High | Excellent | Impurity identification, structural elucidation, trace analysis. youtube.com |

| UHPLC-MS/MS | Exceptional | Exceptional | Quantification of trace-level impurities, forced degradation studies, bioanalytical studies. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Lenvatinib Impurity 8 in drug formulations?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the impurity. Validate the method per ICH Q2(R1) guidelines, including specificity, linearity, and accuracy testing. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Ensure reproducibility by documenting experimental parameters (e.g., column type, mobile phase, flow rate) .

- Data Interpretation : Compare retention times and spectral data with reference standards. Discrepancies in MS/MS fragmentation patterns may indicate isomeric impurities, requiring further 2D-NMR analysis .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology : Optimize synthetic pathways using design of experiments (DoE) to minimize by-products. Monitor reaction intermediates via thin-layer chromatography (TLC) and isolate the impurity using preparative HPLC. Characterize the final product with elemental analysis and X-ray crystallography to confirm purity ≥98% .

- Validation : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to assess stability. Quantify degradation products using validated UV-Vis or diode-array detection (DAD) methods .

Q. What are the key challenges in quantifying trace levels of this compound?

- Methodology : Develop a sensitive ultra-high-performance liquid chromatography (UHPLC) method with a limit of detection (LOD) ≤0.05%. Use matrix-matched calibration standards to account for matrix effects in drug formulations. Validate precision through inter-day and intra-day repeatability tests .

- Troubleshooting : Address baseline noise by optimizing column temperature or gradient elution. Resolve co-elution issues using orthogonal separation techniques (e.g., hydrophilic interaction chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodology : Conduct comparative studies using in vitro assays (e.g., Ames test, micronucleus assay) under standardized conditions. Cross-validate results with in silico toxicity prediction tools (e.g., Derek Nexus) to identify structure-activity relationships. Reconcile discrepancies by analyzing batch-specific impurities or differences in assay protocols .

- Data Integration : Perform meta-analyses of published toxicity data, emphasizing study design variables (e.g., cell lines, exposure duration). Use statistical tools like ANOVA to identify confounding factors .

Q. What advanced strategies can be employed to elucidate the formation mechanism of this compound during synthesis?

- Methodology : Apply reaction monitoring via real-time Raman spectroscopy or in-situ FTIR to track intermediate formation. Use density functional theory (DFT) calculations to model reaction pathways and identify energetically favorable by-products. Validate hypotheses with isotopic labeling experiments .

- Case Study : A 2024 study identified Impurity 8 as a photodegradation product; replicate findings using controlled light-exposure experiments and HPLC-MS quantification .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodology : Follow ICH Q1A guidelines for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Analyze samples at predefined intervals with validated UHPLC-MS methods .

- Contradiction Management : If anomalous degradation occurs (e.g., unexpected pH-dependent hydrolysis), redesign studies to include buffer systems mimicking physiological conditions. Document all deviations in supplementary materials .

Q. What computational approaches are effective in predicting the chromatographic behavior of this compound?

- Methodology : Employ quantitative structure-retention relationship (QSRR) models using molecular descriptors (e.g., logP, polar surface area). Train machine learning algorithms (e.g., random forest) on historical HPLC data to predict retention times. Validate models with leave-one-out cross-validation .

- Limitations : Address dataset bias by including structurally diverse impurities. Disclose model uncertainty in peer-reviewed publications .

Methodological Best Practices

- Experimental Reproducibility : Archive raw data (chromatograms, spectral files) in FAIR-compliant repositories. Use electronic lab notebooks (ELNs) for real-time data logging .

- Conflict Resolution : Establish interdisciplinary teams to review contradictory findings. Prioritize studies with transparent methodologies and raw data accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.